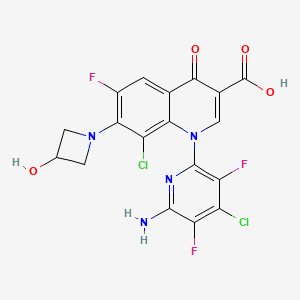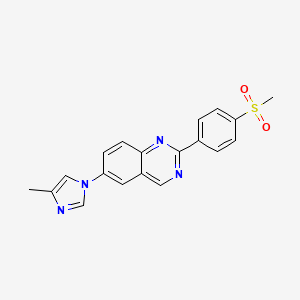![molecular formula C13H16ClN3 B13868002 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a methyl group attached to the pyrrolo[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Applications De Recherche Scientifique
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the cyclohexyl group.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks both the cyclohexyl and methyl groups.
6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of all three substituents (chloro, cyclohexyl, and methyl groups) on the pyrrolo[3,2-d]pyrimidine core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H16ClN3 |
|---|---|
Poids moléculaire |
249.74 g/mol |
Nom IUPAC |
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H16ClN3/c1-8-15-11-7-10(9-5-3-2-4-6-9)17-12(11)13(14)16-8/h7,9,17H,2-6H2,1H3 |
Clé InChI |
ZCSSEDVZPHBMLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)Cl)NC(=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)

![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)
